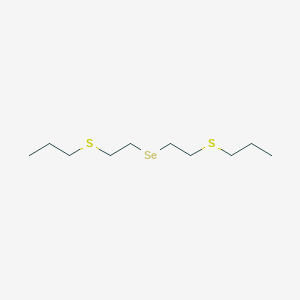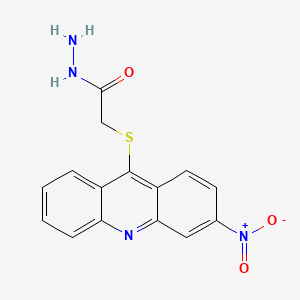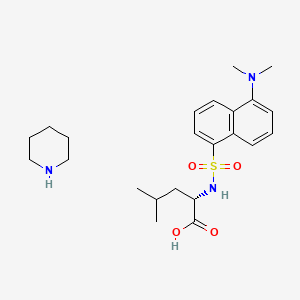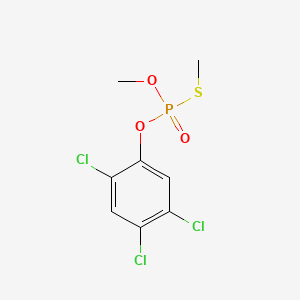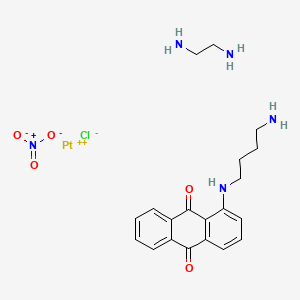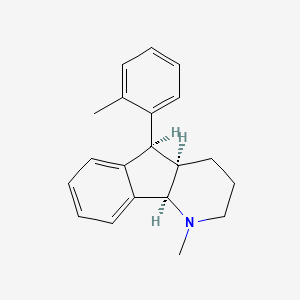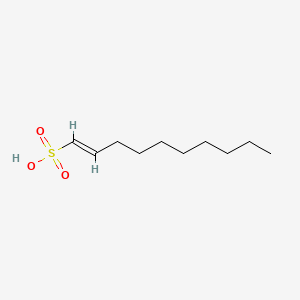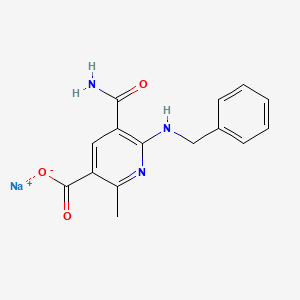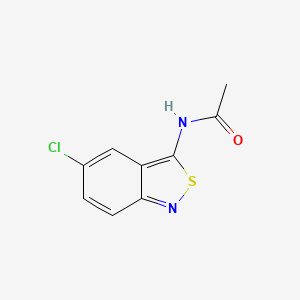
N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide is a chemical compound that belongs to the benzisothiazole family This compound is characterized by the presence of a benzisothiazole ring, which is a bicyclic structure containing both sulfur and nitrogen atoms The chlorine atom attached to the benzisothiazole ring and the acetamide group further define its chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 5-chloro-2,1-benzisothiazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzisothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzisothiazole ring can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Condensation Reactions: Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids are employed to facilitate the condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzisothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound has shown promise as a lead compound for the development of new drugs targeting bacterial and fungal infections.
Materials Science: The unique electronic properties of the benzisothiazole ring make this compound a potential candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide and its derivatives have been used as probes to study enzyme activity and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzisothiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the chlorine atom and acetamide group can enhance the binding affinity and specificity of the compound for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide
- N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide
Uniqueness
N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide stands out due to its unique combination of a benzisothiazole ring with a chlorine atom and an acetamide group. This specific structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and better electronic properties for use in materials science .
Propiedades
Número CAS |
91991-18-3 |
|---|---|
Fórmula molecular |
C9H7ClN2OS |
Peso molecular |
226.68 g/mol |
Nombre IUPAC |
N-(5-chloro-2,1-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C9H7ClN2OS/c1-5(13)11-9-7-4-6(10)2-3-8(7)12-14-9/h2-4H,1H3,(H,11,13) |
Clave InChI |
NDQCLZBDMKRDBW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C=C(C=CC2=NS1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





